3-[2-(2-fluorophenyl)ethyl]-1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidine
Description
3-[2-(2-fluorophenyl)ethyl]-1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidine is a complex organic compound that features a piperidine ring substituted with a fluorophenyl group and a pyrazolylmethyl group
Properties
IUPAC Name |
3-[2-(2-fluorophenyl)ethyl]-1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN3/c1-14-11-17(21-20-14)13-22-10-4-5-15(12-22)8-9-16-6-2-3-7-18(16)19/h2-3,6-7,11,15H,4-5,8-10,12-13H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGIEGGZGXBBRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)CN2CCCC(C2)CCC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-fluorophenyl)ethyl]-1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidine typically involves multi-step organic reactions. One common approach is to start with the piperidine ring and introduce the fluorophenyl and pyrazolylmethyl groups through a series of substitution and coupling reactions. Specific reagents and conditions may include:
Step 1: Formation of the piperidine ring through cyclization reactions.
Step 2: Introduction of the fluorophenyl group via nucleophilic substitution using a fluorinated benzene derivative.
Step 3: Coupling of the pyrazolylmethyl group using a pyrazole derivative and a suitable coupling agent such as a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[2-(2-fluorophenyl)ethyl]-1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorophenyl and pyrazolylmethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halides, acids, and bases are employed under various conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-[2-(2-fluorophenyl)ethyl]-1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[2-(2-fluorophenyl)ethyl]-1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the pyrazolylmethyl group can modulate the compound’s activity. These interactions can trigger various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(2-chlorophenyl)ethyl]-1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidine
- 3-[2-(2-bromophenyl)ethyl]-1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidine
- 3-[2-(2-methylphenyl)ethyl]-1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidine
Uniqueness
The presence of the fluorophenyl group in 3-[2-(2-fluorophenyl)ethyl]-1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidine distinguishes it from similar compounds. Fluorine atoms can significantly influence the compound’s chemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes the compound potentially more effective or selective in its applications compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
